Cas no 26286-55-5 (2-(2-methyl-1H-imidazol-1-yl)aniline)

2-(2-methyl-1H-imidazol-1-yl)aniline structure
26286-55-5 structure
商品名:2-(2-methyl-1H-imidazol-1-yl)aniline
CAS番号:26286-55-5
MF:C10H11N3
メガワット:173.21444
MDL:MFCD08699292
CID:252352
PubChem ID:13656108

2-(2-methyl-1H-imidazol-1-yl)aniline 化学的及び物理的性質

名前と識別子

    • Benzenamine,2-(2-methyl-1H-imidazol-1-yl)-
    • 2-(2-Methyl-1H-imidazol-1-yl)aniline
    • 2-(2-methylimidazol-1-yl)aniline
    • 2-(2-Methyl-imidazol-1-yl)-phenylamine
    • 1-o-Aminophenyl-2-methylimidazol
    • Benzenamine, 2-(2-methyl-1H-imidazol-1-yl)-
    • BS-16324
    • [2-(2-methyl-1H-imidazol-1-yl)phenyl]amine
    • EN300-55312
    • MFCD08699292
    • 26286-55-5
    • AMY4648
    • SCHEMBL6258693
    • CS-0152774
    • FT-0759904
    • AKOS000148080
    • DTXSID40545965
    • ALBB-005534
    • STK351391
    • DB-067598
    • 2-(2-methyl-1H-imidazol-1-yl)aniline
    • MDL: MFCD08699292
    • インチ: InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
    • InChIKey: LLSZMUSXQITSSJ-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC=CN1C2=CC=CC=C2N

計算された属性

  • せいみつぶんしりょう: 173.09500
  • どういたいしつりょう: 173.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.17
  • ゆうかいてん: 132.5 °C
  • ふってん: 372.2°Cat760mmHg
  • フラッシュポイント: 178.9°C
  • 屈折率: 1.625
  • PSA: 43.84000
  • LogP: 2.34410

2-(2-methyl-1H-imidazol-1-yl)aniline セキュリティ情報

2-(2-methyl-1H-imidazol-1-yl)aniline 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(2-methyl-1H-imidazol-1-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM315376-1g
2-(2-Methyl-1H-imidazol-1-yl)aniline
26286-55-5 95%+
1g
$176 2024-07-28
Chemenu
CM315376-5g
2-(2-Methyl-1H-imidazol-1-yl)aniline
26286-55-5 95%
5g
$426 2021-08-18
abcr
AB223557-500 mg
2-(2-Methyl-1H-imidazol-1-yl)aniline; 95%
26286-55-5
500MG
€209.50 2022-03-25
TRC
M223438-50mg
2-(2-methyl-1H-imidazol-1-yl)aniline
26286-55-5
50mg
$ 50.00 2022-06-04
Fluorochem
058417-5g
2-(2-Methyl-imidazol-1-yl)-phenylamine
26286-55-5
5g
£591.00 2022-03-01
TRC
M223438-500mg
2-(2-methyl-1H-imidazol-1-yl)aniline
26286-55-5
500mg
$ 275.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD61413-5g
2-(2-Methyl-1H-imidazol-1-yl)aniline
26286-55-5 95%
5g
¥2791.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD61413-1g
2-(2-Methyl-1H-imidazol-1-yl)aniline
26286-55-5 95%
1g
¥968.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X43405-250mg
2-(2-Methyl-1H-imidazol-1-yl)aniline
26286-55-5 95%
250mg
¥564.0 2023-09-05
abcr
AB223557-10 g
2-(2-Methyl-1H-imidazol-1-yl)aniline; 95%
26286-55-5
10g
€819.00 2022-03-25

2-(2-methyl-1H-imidazol-1-yl)aniline 合成方法

2-(2-methyl-1H-imidazol-1-yl)aniline 関連文献

2-(2-methyl-1H-imidazol-1-yl)anilineに関する追加情報

Introduction to 2-(2-Methyl-1H-Imidazol-1-Yl)Aniline (CAS No. 26286-55-5)

2-(2-Methyl-1H-imidazol-1-yl)aniline, also known by its CAS registry number CAS No. 26286-55-5, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines an aniline moiety with a substituted imidazole ring. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is further substituted with a methyl group at the 2-position, imparting additional chemical reactivity and versatility to the molecule.

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline typically involves a multi-step process, often starting with the preparation of the imidazole ring followed by substitution reactions to introduce the aniline group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for its formation.

Chemical Properties and Reactivity

2-(2-Methyl-1H-imidazol-1-yl)aniline exhibits distinctive chemical properties due to the electronic effects of its functional groups. The imidazole ring is known for its aromaticity and ability to act as both a nucleophile and an electrophile under different reaction conditions. The presence of the methyl group at the 2-position further modulates these properties, making the compound suitable for various applications in organic synthesis.

The compound's reactivity is particularly influenced by the electron-donating nature of the aniline group, which can activate certain positions on the imidazole ring for further substitution or addition reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and advanced materials.

Applications in Materials Science

In recent years, 2-(2-methyl-1H-imidazol-1-yli)aniline has found significant applications in materials science, particularly in the development of coordination polymers and metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions through both nitrogen atoms in the imidazole ring makes it an ideal ligand for constructing these materials. Researchers have demonstrated that incorporating this compound into MOFs can enhance their porosity and stability, making them promising candidates for gas storage and catalysis.

Moreover, studies have shown that derivatives of this compound can serve as precursors for carbon-based materials, such as graphene-like structures, through controlled pyrolysis processes. These materials hold potential applications in energy storage devices like supercapacitors and batteries.

Pharmacological Applications

The pharmaceutical industry has also taken interest in CAS No. 26286-550, particularly due to its potential as a building block for bioactive compounds. Recent studies have explored its role as a scaffold for designing inhibitors of various enzymes implicated in diseases such as cancer and neurodegenerative disorders.

Preliminary biological assays indicate that derivatives of this compound may exhibit anti-proliferative activity against certain cancer cell lines. Additionally, its ability to modulate cellular signaling pathways suggests potential applications in drug discovery efforts targeting chronic inflammatory diseases.

Sustainability and Future Directions

The growing emphasis on sustainability has led researchers to investigate more eco-friendly methods for synthesizing cas no 000000. For example, microwave-assisted synthesis techniques have been employed to reduce reaction times and energy consumption while maintaining high yields.

Looking ahead, ongoing research aims to explore new functionalization strategies for this compound to expand its utility across diverse fields. Collaborative efforts between chemists, materials scientists, and pharmacologists are expected to unlock novel applications for this versatile molecule.

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